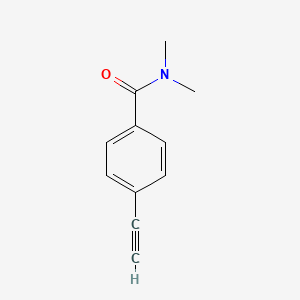

4-ethynyl-N,N-dimethylbenzamide

Description

Significance of Aryl Amides in Synthetic Chemistry

Aryl amides are a class of organic compounds that feature prominently across the chemical sciences. The amide bond is the fundamental linkage in peptides and proteins, making it central to biochemistry and medicinal chemistry. pulsus.comresearchgate.net In synthetic applications, this functional group is a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced polymers. researchgate.netresearchgate.net The stability of the amide bond, coupled with its ability to engage in hydrogen bonding, imparts specific structural and physical properties to molecules, influencing everything from molecular conformation to material strength. pulsus.com The synthesis of aryl amides is a mature field, with numerous methods available for their construction, ranging from classical coupling reactions to modern palladium-catalyzed processes. pulsus.comresearchgate.net Recently, aryl amide derivatives containing thiazole (B1198619) have been synthesized and investigated as inhibitors of the type III secretion system in pathogens like Pseudomonas aeruginosa, underscoring their continuing importance in developing new antimicrobial strategies. nih.gov

Role of Ethynyl (B1212043) Moieties in Contemporary Organic Synthesis and Materials Science

The ethynyl group (a carbon-carbon triple bond) is a powerhouse of reactivity and a key building block in modern organic chemistry. Its linear geometry and high electron density make it a versatile functional handle for a wide array of chemical transformations.

Most notably, terminal alkynes are critical participants in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazole linkages. rsc.orgresearchgate.net This reaction's reliability and mild conditions have made it invaluable in drug discovery, bioconjugation, and materials science. researchgate.net

Furthermore, the ethynyl group is central to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which forges carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is a fundamental tool for constructing complex molecular frameworks. Beyond coupling reactions, the thiol-yne click polymerization has emerged as a powerful method for creating high-performance polymers with controlled stereochemistry and tunable properties. acs.orgacs.org The incorporation of ethynyl groups can lead to materials with interesting optical and electronic properties, as well as acid-labile polymers suitable for biomedical applications. acs.orgresearchgate.net

Overview of N,N-Dimethylbenzamide Derivatives in Academic Contexts

The N,N-dimethylbenzamide scaffold is a common feature in a variety of chemical contexts. As a simple tertiary amide, N,N-dimethylbenzamide itself is used as a polar aprotic solvent, a reagent in organic synthesis, and an intermediate in the production of dyes and pharmaceuticals. ontosight.aisolubilityofthings.com Its derivatives have been explored for a range of applications. For example, N,N-dimethylbenzamide is known to act as a hydrotropic agent, capable of increasing the aqueous solubility of poorly soluble drugs, which is a significant challenge in pharmaceutical formulation.

In synthetic chemistry, N,N-dimethylbenzamide and its substituted variants serve as stable platforms for introducing other functional groups onto the aromatic ring. sigmaaldrich.com The synthesis of these derivatives, such as o-amino-N,N-dimethylbenzamide from isatoic anhydride (B1165640), is well-documented, providing accessible routes to more complex molecules. google.comgoogle.com

Research Gaps and Opportunities for 4-Ethynyl-N,N-Dimethylbenzamide

Despite the individual importance of its components, a thorough review of the scientific literature reveals a significant research gap concerning this compound. There is a scarcity of published studies detailing its synthesis, properties, or applications. The compound is not readily found in major chemical databases, with searches often redirecting to related structures like 4-ethynyl-N,N-dimethylaniline or 4-amino-2-ethynyl-N,N-dimethylbenzamide. nih.govsigmaaldrich.com

This lack of information presents a clear opportunity for chemical exploration. The synthesis of this compound should be readily achievable through established synthetic protocols. A logical approach would be the Sonogashira coupling of a terminal alkyne (such as trimethylsilylacetylene) with a suitable precursor like 4-iodo-N,N-dimethylbenzamide, which is a commercially available starting material. oakwoodchemical.com

The potential applications of this compound are numerous and can be inferred from its structure:

Bifunctional Building Block: With a reactive ethynyl group at one end and a stable amide at the other, the molecule could serve as a valuable linker in the synthesis of complex molecules, pharmaceuticals, or chemical probes.

Monomer for Advanced Polymers: The terminal alkyne makes it a prime candidate for polymerization reactions, such as thiol-yne or phenol-yne click polymerization, to create novel polymers with potentially useful thermal, mechanical, or optical properties. acs.orgresearchgate.net

Tool for Chemical Biology: The ethynyl group can be used for "clicking" onto azide-modified biomolecules, allowing the N,N-dimethylbenzamide portion to be introduced as a tag or a modulator of biological interactions.

The exploration of this compound's synthesis and characterization would fill a void in the chemical literature and could provide a versatile new tool for chemists across various disciplines.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | - |

| Molecular Weight | 173.21 g/mol | - |

| IUPAC Name | This compound | - |

| Canonical SMILES | CN(C)C(=O)C1=CC=C(C=C1)C#C | - |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

4-ethynyl-N,N-dimethylbenzamide |

InChI |

InChI=1S/C11H11NO/c1-4-9-5-7-10(8-6-9)11(13)12(2)3/h1,5-8H,2-3H3 |

InChI Key |

WGERVDPHNAQWIS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C#C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Ethynyl N,n Dimethylbenzamide

Transformation of the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a hub of reactivity, readily participating in a variety of addition and coupling reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) with Heteroatom Substrates

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, known for its reliability and efficiency in forming 1,4-disubstituted 1,2,3-triazoles. rsc.org This reaction involves the coupling of a terminal alkyne, such as 4-ethynyl-N,N-dimethylbenzamide, with an azide (B81097) in the presence of a copper(I) catalyst. rsc.orgresearchgate.net The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. rsc.orgresearchgate.net

The CuAAC is highly versatile and has been employed in a wide range of applications, from organic synthesis and medicinal chemistry to materials science and bioconjugation. rsc.org A significant advantage of this reaction is its compatibility with a diverse array of functional groups. rsc.orgacs.org For instance, the reaction can be performed in the presence of sensitive functionalities like unprotected peptides. acs.orgnih.gov

Recent advancements have focused on generating the azide species in situ. One such method involves the use of sodium azide under acidic conditions to form hydrazoic acid, which then participates in the cycloaddition. acs.orgnih.gov This approach offers a safer alternative to handling potentially hazardous hydrazoic acid solutions. nih.gov The use of polydentate N-donor chelating ligands can further enhance the reaction, allowing it to proceed at room temperature under aerobic conditions. acs.orgnih.gov

The CuAAC has also been adapted for solid-phase synthesis, enabling the modification of molecules like DNA. For example, 5'-ethynyl-deoxyuridine (EdU) can be incorporated into a DNA strand and subsequently functionalized via a click reaction with an azide on the solid support. nih.gov

Hydrosilylation Reactions and Related Transformations

The ethynyl group of this compound can undergo hydrosilylation, which involves the addition of a silicon-hydrogen bond across the carbon-carbon triple bond. This reaction is typically catalyzed by transition metal complexes and can lead to the formation of vinylsilanes. The regioselectivity and stereoselectivity of the hydrosilylation can often be controlled by the choice of catalyst and reaction conditions.

While specific studies on the hydrosilylation of this compound are not extensively detailed in the provided search results, the reactivity of the N,N-dimethylamide group in related transformations provides insight. For instance, the reductive alkynylation of tertiary amides can be achieved through a sequential iridium-catalyzed hydrosilylation followed by a copper(I)-catalyzed alkynylation. researchgate.net

Oxidative and Reductive Manipulations of the Alkyne

The alkyne functionality is susceptible to both oxidation and reduction. Oxidative cleavage of the triple bond can lead to the formation of carboxylic acids or other oxygenated products, depending on the oxidizing agent and reaction conditions. Conversely, reduction of the alkyne can yield either the corresponding alkene or alkane.

Catalytic hydrogenation is a common method for the reduction of alkynes. Depending on the catalyst used, the reduction can be stopped at the alkene stage (e.g., using Lindlar's catalyst for cis-alkene formation) or proceed to the fully saturated alkane (e.g., using palladium on carbon).

Transformations of the N,N-Dimethylamide Functionality

The N,N-dimethylamide group, while generally considered robust, can undergo specific transformations under the right conditions.

Reductive Alkynylation Reactions

A significant transformation of the N,N-dimethylamide group is its direct reductive alkynylation to form propargylic amines. researchgate.net This reaction proceeds via a two-step, one-pot process involving an initial iridium-catalyzed hydrosilylation of the amide, followed by a copper(I)-catalyzed alkynylation. researchgate.net This method is notable for its chemoselectivity, as the amide group reacts in the presence of other sensitive functional groups. researchgate.net

The reaction is general for tertiary amides, including those without an α-hydrogen, such as N,N-dimethylbenzamide. researchgate.net For example, the reaction of N,N-dimethylbenzamide with phenylacetylene (B144264) in the presence of Vaska's complex ([IrCl(CO)(PPh₃)₂]), tetramethyldisiloxane (TMDS), and copper(I) bromide yields the corresponding propargylamine (B41283) in high yield. researchgate.net

Recent developments have led to a catalytic enantioselective version of this reaction, enabling the synthesis of chiral pyrrolidine, piperidine, and indolizidine alkaloids. nih.govspringernature.com This strategy utilizes a combined Ir/Cu/N-PINAP catalytic system and can be integrated into one-pot sequences with other reactions like palladium-catalyzed tandem reactions. nih.govspringernature.com

It is important to note that the direct deaminative difunctionalization of N,N-dimethylbenzamide with an alkyne and a Grignard reagent was found to be unsuccessful, highlighting the specific conditions required for the reductive alkynylation. nih.gov

N-Tosylation and Subsequent Nucleophilic Substitutions

While not directly detailed for this compound in the provided search results, the transformation of amides in general can involve activation of the amide bond. The stability of the amide group is influenced by the substituents on the nitrogen atom. researchgate.net In some cases, derivatization of the amide nitrogen, for instance by N-tosylation, can render the carbonyl carbon more susceptible to nucleophilic attack. This activation strategy can open pathways for various nucleophilic substitution reactions, effectively transforming the amide into other functional groups.

Metal-Catalyzed Reduction to Amines

The reduction of this compound can proceed at two primary sites: the ethynyl group and the amide moiety. The selectivity of the reduction is highly dependent on the catalyst and reaction conditions employed.

Reduction of the Ethynyl Group: The carbon-carbon triple bond of the ethynyl group is readily reduced. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere typically leads to the complete saturation of the alkyne, yielding 4-ethyl-N,N-dimethylbenzamide.

Reduction of the Amide Group: The N,N-dimethylamide group is more resistant to reduction than the alkyne. However, powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes can reduce the amide to the corresponding amine, 4-ethynyl-N,N-dimethylbenzylamine. Achieving selective reduction of the amide without affecting the ethynyl group is challenging and would require carefully controlled conditions or specific catalysts that favor amide reduction.

Simultaneous reduction of both functional groups can also be achieved under forcing conditions, such as high-pressure hydrogenation with a rhodium or ruthenium catalyst, to produce 4-ethyl-N,N-dimethylbenzylamine.

Table 1: Potential Metal-Catalyzed Reduction Pathways for this compound This table presents plausible outcomes based on established reactivity of the individual functional groups.

| Starting Material | Catalyst/Reagent | Primary Product | Functional Group Reduced |

|---|---|---|---|

| This compound | Pd/C, H₂ | 4-Ethyl-N,N-dimethylbenzamide | Ethynyl |

| This compound | LiAlH₄ | 4-Ethynyl-N,N-dimethylbenzylamine | Amide |

Reactivity with Acyl Iodides: Transacylation and N-C Bond Cleavage Pathways

The reaction of tertiary amides like this compound with highly electrophilic reagents such as acyl iodides can lead to cleavage of the robust amide N-C bond. This reactivity is distinct from the more common hydrolysis or reduction pathways. The reaction is thought to proceed through the formation of a highly reactive N-acyliminium iodide intermediate upon activation of the amide carbonyl by the acyl iodide.

This intermediate can then undergo nucleophilic attack by the iodide ion, resulting in the cleavage of one of the N-methyl groups to yield N-(4-ethynylbenzoyl)-N-methylacetamide and iodomethane. Alternatively, under certain conditions, a transamidation reaction could occur if another amine is present to trap the reactive intermediate. The precise pathway is influenced by the reaction stoichiometry, temperature, and solvent, with the N-C bond cleavage being a significant potential outcome due to the high electrophilicity of the acyl iodide and the stability of the resulting products.

Aromatic Ring Functionalization

C-H Bond Activation and Functionalization Strategies

The N,N-dimethylamide group is a well-established directing group for ortho C-H bond activation. This strategy allows for the selective functionalization of the C-H bonds adjacent to the amide substituent, a transformation that is difficult to achieve through classical electrophilic aromatic substitution. Transition metal catalysts, particularly those based on rhodium(III), ruthenium(II), and palladium(II), are known to coordinate to the carbonyl oxygen of the amide.

This coordination positions the metal center in close proximity to the ortho C-H bonds, facilitating their cleavage through a cyclometalation step. The resulting metallacyclic intermediate can then react with a variety of coupling partners, such as alkenes, alkynes, or organometallic reagents, to introduce new functional groups at the ortho position. For this compound, this would lead to the formation of 2,4-disubstituted benzamide (B126) derivatives, providing a powerful tool for rapid diversification of the molecular scaffold.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution on the benzene (B151609) ring of this compound is governed by the competing directing effects of its two substituents.

N,N-Dimethylbenzamide group (-CON(CH₃)₂): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature through both resonance and inductive effects. It withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack, and directs incoming electrophiles to the positions meta to itself (C3 and C5).

Reaction Mechanisms and Kinetic Studies

Elucidation of Catalytic Cycles in Coupling Reactions

The ethynyl group of this compound is a key handle for participating in a variety of cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. The catalytic cycle for the Sonogashira coupling is well-established and typically involves a palladium catalyst and a copper(I) co-catalyst.

The accepted mechanism proceeds through two interconnected cycles:

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl/vinyl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X].

Transmetalation: The Pd(II) intermediate receives the alkynyl group from the copper acetylide, forming an alkynyl-palladium(II) complex, [Ar-Pd(II)-C≡CR], and regenerating the Cu(I) salt.

Reductive Elimination: This complex undergoes reductive elimination to yield the final coupled product (Ar-C≡CR) and regenerate the Pd(0) catalyst, which re-enters the cycle.

Copper Cycle:

Alkynide Formation: In the presence of a base, the terminal proton of this compound is removed. The resulting alkynide anion coordinates with the Cu(I) salt (e.g., CuI) to form a copper(I) acetylide intermediate.

Alkynyl Transfer: This copper acetylide acts as the crucial species that transfers the alkynyl group to the palladium center in the transmetalation step.

Kinetic studies of similar systems have shown that the rate-determining step can vary depending on the specific substrates and conditions but is often the oxidative addition or transmetalation step.

Mechanistic Proposals for Amide Transformations

The transformation of the amide functionality in this compound can proceed through different mechanistic pathways, largely dictated by the nature of the reagents and the reaction conditions. A significant area of investigation has been the divergent alkynylative difunctionalization of amide bonds, which offers two primary mechanistic routes: C–O deoxygenation and C–N deamination. These pathways are thought to initiate with the formation of a key tetrahedral intermediate.

A plausible mechanism commences with the reaction of the amide with an organometallic nucleophile, such as a Grignard reagent. This nucleophile adds to the carbonyl carbon of the amide group to form a tetrahedral intermediate. Concurrently, a terminal alkyne can be deprotonated by a suitable base to generate a reactive alkynyl metal species. The fate of the tetrahedral intermediate then determines the final product. nih.gov

The selectivity between the C–O and C–N bond cleavage pathways is a critical aspect of these transformations. This selectivity can be influenced by factors such as the substituents on the nitrogen atom and the nature of the acyl group. Following the formation of the initial tetrahedral intermediate, the reaction can diverge. nih.gov

In the deoxygenation pathway, selective cleavage of the C–O bond of the tetrahedral intermediate leads to the formation of an iminium species. This electrophilic intermediate is then intercepted by the in-situ generated alkynyl nucleophile, resulting in the formation of propargyl amines. nih.gov

Alternatively, the deamination pathway involves the cleavage of the C–N bond. This step results in the formation of a ketone or aldehyde intermediate. Subsequent nucleophilic addition of the alkynyl metal species to this carbonyl intermediate yields propargyl alcohol products. Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to rationalize the chemoselectivity observed between these two pathways. nih.gov

The following table summarizes the key proposed intermediates and resulting products for the two primary mechanistic pathways:

| Mechanistic Pathway | Key Intermediate | Final Product Type |

| Deoxygenative Alkynylation | Iminium Species | Propargyl Amine |

| Deaminative Alkynylation | Ketone/Aldehyde | Propargyl Alcohol |

Detailed research findings have elucidated the factors governing the competition between these pathways for related benzamides. For instance, the nature of the organometallic reagent and the substituents on the amide's nitrogen atom have been shown to be determinant.

The proposed mechanistic steps are outlined below:

Formation of the Tetrahedral Intermediate: An organometallic reagent (e.g., RMgX) adds to the carbonyl carbon of this compound.

Generation of the Alkynyl Nucleophile: A terminal alkyne is deprotonated to form a reactive metal acetylide.

Divergent Cleavage:

C–O Cleavage: The tetrahedral intermediate undergoes cleavage of the carbon-oxygen bond, forming an iminium ion.

C–N Cleavage: The tetrahedral intermediate undergoes cleavage of the carbon-nitrogen bond, forming a ketone.

Product Formation:

The iminium ion reacts with the alkynyl nucleophile to yield a propargyl amine.

The ketone reacts with the alkynyl nucleophile to yield a propargyl alcohol.

The table below illustrates the proposed transformation of this compound via these pathways.

| Starting Material | Reagents | Proposed Pathway | Major Product |

| This compound | 1. R¹MgX 2. R²C≡CH | Deaminative Alkynylation | 1-(4-ethynylphenyl)-1-R¹-prop-2-yn-1-ol derivative |

| 4-ethynyl-N,N-dimethylformamide analog | 1. R¹MgX 2. R²C≡CH | Deoxygenative Alkynylation | 1-(4-ethynylphenyl)-N,N-dimethyl-1-R¹-prop-2-yn-1-amine derivative |

It is important to note that while these mechanisms are proposed based on extensive studies of similar amide transformations, specific experimental validation for this compound may be required to confirm the precise mechanistic details.

Derivatives and Structural Modifications of 4 Ethynyl N,n Dimethylbenzamide

Design and Synthesis of Substituted 4-Ethynyl-N,N-Dimethylbenzamide Analogues

The design and synthesis of analogues of this compound are primarily achieved through strategic chemical reactions that target specific components of the molecule. The Sonogashira coupling reaction is a cornerstone in this endeavor, providing a powerful tool for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl halides. This reaction is instrumental in both the initial synthesis of the parent compound and the introduction of diverse functionalities.

Modifications of the terminal ethynyl (B1212043) group can significantly influence the reactivity and electronic properties of the molecule. A common strategy involves the introduction of protecting groups, such as trialkylsilyl groups (e.g., trimethylsilyl (B98337) or triisopropylsilyl), to the terminal alkyne. This protection is often employed during multi-step syntheses to prevent unwanted side reactions of the acidic acetylenic proton. The silyl group can be readily removed under mild conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to regenerate the terminal alkyne for subsequent reactions.

Furthermore, the ethynyl hydrogen can be replaced with other functional groups to create more complex structures. For instance, coupling of the terminal alkyne with another aryl halide via a second Sonogashira reaction can lead to the formation of diarylacetylene derivatives. While specific examples for this compound are not extensively documented, the general reactivity of terminal alkynes suggests the feasibility of such transformations.

| Modification | Reagents and Conditions | Purpose/Outcome |

| Silyl Protection | Trialkylsilyl chloride, Base (e.g., Triethylamine) | Protection of the terminal alkyne during synthesis. |

| Desilylation | Tetrabutylammonium fluoride (TBAF) | Regeneration of the terminal alkyne. |

| Dimerization (Homocoupling) | Oxidative conditions (e.g., Cu(I) catalyst, O₂) | Formation of a 1,3-diyne linkage. |

The aromatic phenyl ring serves as a versatile scaffold for the introduction of various substituents, which can dramatically alter the molecule's electronic properties, solubility, and biological activity.

Fluoro Substitution: The incorporation of fluorine atoms onto the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Fluoro-substituted analogues of this compound can be synthesized from the corresponding fluoro-substituted 4-halobenzamides. For example, a Sonogashira coupling of a fluoro-substituted 4-iodobenzamide with a protected alkyne, followed by deprotection, would yield the desired product. The position of the fluorine atom(s) on the ring can be varied to fine-tune the electronic effects.

Indazole Substitution: The indazole moiety is a privileged scaffold in drug discovery, known for its presence in a variety of biologically active compounds. An indazole ring can be incorporated into the this compound structure, for instance, by replacing the ethynyl group with an indazolyl-ethynyl moiety. A notable example, though on a related benzamide (B126) core, is the synthesis of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide, which demonstrates the feasibility of coupling indazole fragments via an ethynyl linker nih.gov. The synthesis of such complex molecules often involves a series of cross-coupling reactions to assemble the final structure.

| Substituent | Synthetic Precursor Example | Potential Impact |

| Fluoro | Fluoro-substituted 4-iodobenzamide | Enhanced metabolic stability, altered electronic properties. |

| Indazole | 4-((3-amino-1H-indazol-4-yl)ethynyl)-N,N-dimethylbenzamide (hypothetical) | Introduction of a biologically active pharmacophore. |

The N,N-dimethylamide group can be modified to influence the compound's polarity, solubility, and hydrogen bonding capabilities. These alterations can be achieved by starting with different amines during the amide bond formation step in the synthesis of the benzamide precursor.

For example, using primary amines (R-NH₂) or other secondary amines (R₂NH) in the reaction with a 4-ethynylbenzoyl chloride or a related activated carboxylic acid derivative would lead to N-mono-substituted or different N,N-di-substituted benzamides, respectively. This allows for the introduction of a wide array of alkyl, aryl, or functionalized groups at the nitrogen atom. The choice of the amine component can be guided by the desired physicochemical properties of the final analogue.

| Amide Variation | Amine Precursor | Resulting Structure |

| N-Methylbenzamide | Methylamine | 4-ethynyl-N-methylbenzamide |

| N,N-Diethylbenzamide | Diethylamine | 4-ethynyl-N,N-diethylbenzamide |

| N-Phenylbenzamide | Aniline | 4-ethynyl-N-phenylbenzamide |

Hybrid Molecules Incorporating this compound Scaffolds

The ethynyl group of this compound is a particularly useful handle for constructing larger, more complex molecular architectures through cross-coupling reactions. This allows for its integration into various functional molecular systems, such as fluorescent dyes and polycyclic aromatic compounds.

Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent probes known for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability. The incorporation of ethynyl-containing moieties into the BODIPY core is a well-established strategy for modulating their photophysical properties.

While the direct integration of this compound into a BODIPY dye has not been explicitly reported, the closely related compound, 4-ethynyl-N,N-dimethylaniline, has been successfully used in the synthesis of aza-BODIPY dyes. This suggests that this compound could similarly be coupled to a halogenated BODIPY precursor via a Sonogashira reaction. Such a conjugation would be expected to influence the dye's absorption and emission wavelengths, as well as its sensitivity to the local environment, making it a potentially valuable building block for the development of novel fluorescent sensors and imaging agents.

The ethynyl group is a versatile precursor for the construction of fused ring systems through various cyclization and annulation reactions. The synthesis of polycyclic heteroaromatic compounds is of significant interest due to their applications in organic electronics and materials science.

Although specific examples detailing the use of this compound in the formation of polycyclic heteroaromatic compounds are scarce, the general reactivity of terminal alkynes in transition-metal-catalyzed annulation reactions provides a conceptual framework for such transformations. For instance, intramolecular cyclization of a suitably substituted this compound derivative could lead to the formation of fused heterocyclic systems. Additionally, intermolecular annulation reactions with appropriate reaction partners could provide access to a variety of complex aromatic structures. These synthetic strategies hold the potential for creating novel materials with interesting photophysical and electronic properties.

Applications of 4 Ethynyl N,n Dimethylbenzamide in Materials Science and Chemical Biology Research

Applications in Advanced Materials

The unique molecular architecture of 4-ethynyl-N,N-dimethylbenzamide, featuring a reactive terminal alkyne and a polar amide group, suggests its potential as a versatile building block in materials science.

Precursors for Polymer Synthesis with Tunable Properties

The terminal ethynyl (B1212043) group of this compound allows it to act as a monomer in the synthesis of advanced polymers. The polymerization of ethynyl groups can lead to the formation of conjugated polymer backbones with interesting electronic and optical properties. For instance, the polymerization of diethynylarenes, which are structurally related, can result in branched or crosslinked polymers. nih.gov The presence of unreacted ethynyl groups in the resulting polymer can also impart functionality, making the polymer active for further reactions. nih.gov

Furthermore, the benzamide (B126) portion of the molecule can be incorporated into polyamides. Aromatic polyamides, or aramids, are known for their high thermal stability and mechanical strength. researchgate.net By incorporating monomers like this compound, it would be possible to introduce pendant ethynyl groups into the polyamide backbone. These pendant groups could then be used for post-polymerization modifications, such as cross-linking to enhance thermal and mechanical properties, or for grafting other molecules to tune the polymer's surface properties or solubility. The synthesis of well-defined copolybenzamides has been shown to create materials with good solubility and the ability to form blends with other polymers like Nylon 6. nih.gov

| Polymer Type | Potential Monomer Contribution | Resulting Polymer Properties |

| Polyacetylenes | The ethynyl group can polymerize to form a conjugated backbone. | Potentially high thermal stability, nonlinear optical properties, and electrical conductivity. |

| Polyamides | The benzamide structure can be part of the polymer backbone. | High-performance polymers with the potential for cross-linking via the ethynyl group to improve mechanical and thermal properties. |

Integration into Fluorescent Probes and Bio-imaging Agents

Compounds with donor-π-acceptor (D-π-A) structures often exhibit interesting photophysical properties, including fluorescence. The N,N-dimethylamino group is a well-known electron donor, while the benzamide can act as part of a conjugated system. The development of fluorescent probes for biological imaging is a rapidly growing field. mdpi.com For example, probes based on photoinduced electron transfer (PeT) are designed to be weakly fluorescent on their own but become highly fluorescent upon binding to a specific target, which reduces background signal. nih.gov

Derivatives of 4-dimethylaminobenzonitrile (DMABN), which are structurally similar to the core of this compound, have been developed as dual fluorescent probes for studying proteins. rsc.org The ethynyl group on this compound provides a reactive handle for attaching it to biomolecules or other molecular systems. This could allow for its use as a fluorescent tag or as part of a larger probe system for detecting specific analytes or biological events in real-time. nih.govmdpi.com

| Probe Component | Function | Potential Advantage |

| N,N-dimethylamino group | Electron donor | Can contribute to charge transfer and fluorescent properties. |

| Benzamide and phenyl ring | π-conjugated system | Forms the core of the fluorophore. |

| Ethynyl group | Reactive handle | Allows for covalent attachment to biomolecules or surfaces. |

Components in Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) are a promising type of photovoltaic technology that relies on a monolayer of dye molecules to absorb light. rsc.org The efficiency of these cells is highly dependent on the properties of the sensitizing dye, which typically has a D-π-A structure to facilitate charge separation upon photoexcitation. nih.gov

The this compound molecule possesses features that make it a potential candidate for use in DSSCs. The N,N-dimethylaminobenzoyl moiety can serve as an effective electron donor. The ethynyl group can function as part of the π-bridge, which connects the donor to an acceptor group. In a typical DSSC dye, an acceptor group with an anchoring function, such as a cyanoacrylic acid, would be attached to the other end of the molecule. The modular nature of such dyes allows for fine-tuning of their light-harvesting and electronic properties. nih.gov While specific studies on this compound in DSSCs have not been reported, its structural components are common in many high-performance organic dyes.

Applications in Chemical Biology and Drug Discovery Research

The structural features of this compound also make it a valuable tool in chemical biology and drug discovery.

Ligand Design for Protein-Ligand Interaction Studies

The benzamide moiety is a common structural motif in many biologically active compounds and approved drugs. It can form hydrogen bonds and other interactions with protein targets. For example, benzamide derivatives have been investigated as inhibitors of the bacterial cell division protein FtsZ. nih.govmdpi.com The N,N-dimethyl groups can participate in hydrophobic interactions within a protein's binding pocket.

The terminal ethynyl group is particularly useful in modern drug design. It can act as a linchpin for fragment-based drug discovery, where small molecular fragments are linked together to create more potent ligands. nih.gov The ethynyl group can also be used to form covalent bonds with specific amino acid residues, such as cysteine, in a target protein, leading to highly potent and selective irreversible inhibitors. Furthermore, the rigid, linear nature of the ethynyl group can be used to probe narrow, hydrophobic channels in a protein's active site.

| Structural Feature | Role in Ligand Design | Example Interaction |

| Benzamide | Pharmacophore | Hydrogen bonding with backbone amides or polar side chains of the protein. |

| N,N-dimethyl groups | Hydrophobic interactions | Fits into non-polar pockets of the binding site. |

| Ethynyl group | Covalent modification/linker | Can react with cysteine residues or be used to link molecular fragments. |

Structural Motifs in Compound Libraries for Target Identification

The creation of large and diverse compound libraries is essential for identifying new drug leads through high-throughput screening. ethz.ch this compound is an excellent candidate for inclusion in such libraries as a building block. Its bifunctional nature, with a reactive ethynyl group and a modifiable benzamide, allows for the rapid generation of a wide array of derivatives.

The ethynyl group is particularly amenable to "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and specific reaction. This allows for the easy attachment of this compound to a variety of other molecules, each bearing an azide (B81097) group, to quickly build a large library of compounds. Such libraries can then be screened against various biological targets to identify new inhibitors or modulators of protein function. The use of fragment-based approaches in combination with computational methods is a powerful strategy in modern drug discovery. nih.govneurips.ccarxiv.org

Potential as Research Tools in Biochemical Assays

No information is available for this section.

Spectroscopic and Computational Investigations of 4 Ethynyl N,n Dimethylbenzamide

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure and the nature of its chemical bonds. For 4-ethynyl-N,N-dimethylbenzamide, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy provides a comprehensive profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. In the case of this compound, both ¹H and ¹³C NMR spectra would provide key insights into its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the acetylenic proton. Due to restricted rotation around the C-N amide bond, the two methyl groups on the nitrogen atom may be non-equivalent, giving rise to two separate singlets. This phenomenon is commonly observed in N,N-disubstituted amides. nist.gov The aromatic protons would appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The acetylenic proton (H-C≡) would typically resonate as a singlet in a region distinct from the aromatic and aliphatic protons.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the amide group is expected to appear significantly downfield. nist.gov The aromatic carbons would show a pattern consistent with a 1,4-substitution, with the carbon attached to the ethynyl (B1212043) group and the carbon attached to the amide group having characteristic chemical shifts. The two N-methyl carbons may also exhibit separate signals due to the restricted rotation around the amide bond. nist.govresearchgate.net The two carbons of the ethynyl group would have unique shifts in the aromatic region of the spectrum.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the tertiary amide would be prominent, typically appearing in the region of 1630-1680 cm⁻¹. The presence of the terminal alkyne would be confirmed by a sharp, weak band for the C≡C stretching vibration around 2100-2140 cm⁻¹ and a strong, sharp band for the ≡C-H stretching vibration around 3250-3330 cm⁻¹. The C-N stretching vibration of the dimethylamino group would also be observable.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₁₁NO), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (173.21 g/mol ). High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition. Common fragmentation pathways would likely involve the loss of the dimethylamino group or cleavage of the ethynyl group, leading to characteristic fragment ions that can be used to further confirm the structure.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* transitions. The benzene ring, the carbonyl group, and the ethynyl group all contain π electrons and will contribute to the π→π* transitions, likely resulting in strong absorptions in the ultraviolet region. The non-bonding electrons on the nitrogen and oxygen atoms can undergo n→π* transitions, which are typically weaker and may appear at longer wavelengths. The extended conjugation provided by the ethynyl group in the para position to the amide group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted N,N-dimethylbenzamide. nih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry offers a powerful theoretical framework to complement experimental findings, providing detailed insights into the electronic structure and properties of molecules.

Molecular Orbital Calculations and Electronic Structure Analysis

Molecular orbital (MO) calculations, often performed using Density Functional Theory (DFT) methods, can be used to understand the electronic properties of this compound. These calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atom of the carbonyl group and the π-system of the ethynyl group are expected to be electron-rich regions, while the protons of the N-methyl groups and the acetylenic proton would be relatively electron-poor. This information is valuable for predicting the molecule's reactivity and intermolecular interactions. researchgate.net

Conformational Analysis and Rotational Isomerism

The conformational landscape of this compound would be primarily dictated by the rotational barrier around the amide C-N bond and the orientation of the ethynyl group relative to the benzene ring.

Expected Research Findings:

A detailed conformational analysis would involve computational modeling, likely using Density Functional Theory (DFT), to identify the stable conformers and the transition states connecting them. The key rotational isomers would be the E and Z isomers arising from rotation around the C-N bond of the dimethylamide group. Due to steric hindrance between one of the methyl groups and the carbonyl oxygen, the E and Z conformers are expected to have distinct energies, with one being more stable than the other.

Furthermore, rotation around the bond connecting the ethynyl group to the benzene ring would also be considered, although this rotation is generally expected to have a much lower energy barrier compared to the amide bond rotation. The planarity of the molecule, with the ethynyl group and the benzene ring lying in the same plane, would likely be the lowest energy conformation due to favorable π-system conjugation.

Nuclear Magnetic Resonance (NMR) spectroscopy would be a crucial experimental technique to probe this isomerism. Variable temperature NMR studies could be employed to determine the energy barrier to rotation around the amide bond by observing the coalescence of the signals from the two N-methyl groups.

Hypothetical Data Table for Conformational Analysis:

| Rotational Isomer | Dihedral Angle (O=C-N-C) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

| E-isomer | ~180° | 0.0 | >95 |

| Z-isomer | ~0° | >5.0 | <5 |

| Transition State | ~90° | ~15-20 | - |

Note: This table is hypothetical and illustrates the type of data expected from a computational study.

Quantitative Structure-Activity Relationships (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. For analogues of this compound, a QSAR study would be instrumental in designing new molecules with potentially enhanced biological activity.

Detailed Research Findings:

A typical QSAR study on analogues of this compound would involve the following steps:

Data Set Selection: A series of analogues would be synthesized where specific parts of the molecule are systematically varied. For instance, the substituents on the benzene ring, the groups on the amide nitrogen, or the terminal group of the ethynyl moiety could be modified. The biological activity of these compounds against a specific target would be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These can be classified as:

Electronic descriptors: (e.g., partial charges, dipole moment, HOMO/LUMO energies) which describe the electronic properties of the molecule.

Steric descriptors: (e.g., molecular volume, surface area, specific steric parameters) which describe the size and shape of the molecule.

Hydrophobic descriptors: (e.g., logP) which describe the lipophilicity of the molecule.

Topological descriptors: which describe the connectivity of atoms in the molecule.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability for predicting the activity of new, untested compounds.

The resulting QSAR model would provide valuable insights into which molecular properties are crucial for the desired biological activity, thereby guiding the rational design of more potent analogues.

Docking Studies and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or another biological macromolecule.

Detailed Research Findings:

For this compound, a docking study would aim to understand how it interacts with a specific biological target at the atomic level. The process would involve:

Preparation of Receptor and Ligand: The three-dimensional structure of the target receptor would be obtained from a protein database (like the Protein Data Bank) or generated through homology modeling. The 3D structure of this compound would be generated and optimized.

Docking Simulation: A docking algorithm would be used to systematically explore the possible binding modes of the ligand within the active site of the receptor. The algorithm would score the different poses based on a scoring function that estimates the binding affinity.

Analysis of Binding Interactions: The best-scoring docking poses would be analyzed to identify the key intermolecular interactions between the ligand and the receptor. These interactions could include:

Hydrogen bonds: between the carbonyl oxygen or the ethynyl group of the ligand and amino acid residues of the receptor.

Hydrophobic interactions: between the benzene ring and non-polar residues.

π-π stacking: between the aromatic ring of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.

van der Waals interactions.

The insights gained from docking studies can explain the observed biological activity, guide the design of analogues with improved binding affinity, and help in understanding the mechanism of action at a molecular level.

Hypothetical Data Table for Docking Interactions:

| Interacting Residue (Receptor) | Interaction Type | Distance (Å) |

| Tyr234 | Hydrogen Bond (with C=O) | 2.1 |

| Phe356 | π-π Stacking (with benzene ring) | 3.5 |

| Val287 | Hydrophobic Interaction | 3.8 |

| Leu359 | Hydrophobic Interaction | 4.1 |

Note: This table is hypothetical and illustrates the type of data expected from a molecular docking study.

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Synthesis and Functionalization

The synthesis of 4-ethynyl-N,N-dimethylbenzamide itself, and its subsequent chemical modifications, would greatly benefit from the development of novel and efficient catalytic systems. Current synthetic strategies for related compounds often rely on established methods like Sonogashira coupling. However, future research could focus on more sustainable and atom-economical approaches.

Exploration of transition-metal catalysis, particularly with earth-abundant metals, could lead to more cost-effective and environmentally friendly synthetic routes. Furthermore, the development of catalytic methods for the direct C-H functionalization of the benzamide (B126) ring would open up pathways to a diverse range of derivatives with tailored properties. Research in this area could investigate the use of various directing groups to control the regioselectivity of such reactions, allowing for precise modification of the aromatic core.

Exploration of Advanced Material Applications

The ethynyl (B1212043) group is a versatile building block in materials science, known for its ability to participate in polymerization and click chemistry reactions. This suggests that this compound could serve as a valuable monomer or cross-linking agent in the development of advanced materials.

Future research could explore the polymerization of this compound to create novel polymers with unique thermal, electronic, or mechanical properties. The resulting poly(benzamide)s could find applications in areas such as high-performance plastics, organic electronics, or as matrices for composite materials. Additionally, the alkyne functionality could be utilized for surface modification of materials, imparting new functionalities to substrates like nanoparticles, graphene, or silicon wafers.

Integration into Complex Chemical Biology Probes

The development of sophisticated tools to study biological processes at the molecular level is a key area of chemical biology. The structure of this compound makes it an intriguing candidate for the design of novel chemical probes.

The terminal alkyne provides a handle for "click" chemistry, a powerful and bioorthogonal ligation strategy. This would allow for the attachment of fluorescent dyes, affinity tags, or other reporter molecules. Future research could focus on incorporating this scaffold into larger molecules designed to target specific proteins or enzymes. The N,N-dimethylbenzamide portion could be modified to act as a recognition element, while the ethynyl group serves as a reactive handle for target identification or visualization through techniques like activity-based protein profiling (ABPP).

Interdisciplinary Research Collaborations and Translational Potential

Realizing the full potential of this compound will necessitate a collaborative approach, bridging the gap between synthetic chemistry, materials science, and biology. Chemists could focus on developing efficient synthetic routes and functionalization strategies, while materials scientists could investigate the properties of polymers and materials derived from this compound.

Collaboration with biologists would be crucial for designing and testing the efficacy of chemical biology probes based on this scaffold. Such interdisciplinary efforts could lead to translational applications, for instance, in the development of new diagnostic tools or therapeutic agents. The exploration of its biological activities, although currently uncharacterized, could reveal unexpected pharmacological properties, opening up new avenues for drug discovery.

Q & A

Q. What are the recommended synthetic routes for 4-ethynyl-N,N-dimethylbenzamide, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves introducing the ethynyl group to a pre-functionalized benzamide scaffold. For analogous compounds (e.g., halogenated benzamides), nucleophilic aromatic substitution (NAS) or cross-coupling reactions (e.g., Sonogashira coupling for ethynylation) are common. For example, brominated benzamides (e.g., 5-bromo-2-chloro-N,N-dimethylbenzamide) undergo substitution with alkynes under palladium catalysis . Key parameters for optimization include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI for Sonogashira coupling.

- Solvent : DMF or THF under reflux (80–120°C).

- Base : Et₃N or K₂CO₃ to neutralize byproducts.

- Reaction monitoring : TLC or HPLC to track progress.

Yields >75% are achievable with rigorous exclusion of moisture and oxygen .

Q. How can the reactivity of the ethynyl group in this compound be exploited for further derivatization?

- Methodological Answer : The ethynyl group enables:

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach fluorophores or bioactive moieties.

- Cross-coupling : Suzuki-Miyaura or Heck reactions for aryl/alkenyl group introduction.

- Hydrogenation : To reduce ethynyl to ethyl for stability studies.

Example: Ethynyl groups in similar benzamides (e.g., 4-iodo-3-methoxy derivatives) undergo Sonogashira coupling with aryl halides to generate biarylacetylene analogs .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify dimethylamide protons (δ 2.9–3.1 ppm for N(CH₃)₂) and ethynyl protons (sharp singlet near δ 3.1–3.3 ppm). Solvent choice (e.g., DMSO-d₆ vs. CDCl₃) significantly affects chemical shifts; DMSO enhances resolution for polar groups .

- IR Spectroscopy : Confirm ethynyl C≡C stretch (~2100–2260 cm⁻¹) and amide C=O stretch (~1650 cm⁻¹).

- Mass Spectrometry (HRMS) : Exact mass analysis to verify molecular formula (C₁₁H₁₁NO).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from structural variations (e.g., substituent position) or assay conditions. Strategies include:

- Structural analogs comparison : Compare 4-ethynyl with 3-ethynyl or 2-ethynyl isomers (e.g., 2-bromo-5-fluoro-N,N-dimethylbenzamide vs. 4-bromo-3-fluoro analogs show differing enzyme affinities ).

- Dose-response studies : Use IC₅₀/EC₅₀ values to quantify potency across cell lines (e.g., cancer vs. normal cells).

- Target validation : CRISPR/Cas9 knockout of suspected targets (e.g., kinases) to confirm mechanism .

Q. What experimental designs are recommended for studying the hydrolysis stability of this compound in physiological conditions?

- Methodological Answer :

- pH-Varied Stability Assays : Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via HPLC.

- Enzymatic Hydrolysis : Test susceptibility to esterases/amidases in liver microsomes.

- Structural analysis : Compare hydrolysis products (e.g., carboxylic acid derivatives) with synthetic standards .

Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., quinazoline derivatives targeting kinases ).

- MD Simulations : Assess stability of inhibitor-enzyme complexes over 100 ns trajectories (AMBER/CHARMM force fields).

- QSAR : Correlate substituent electronic properties (Hammett σ values) with inhibitory activity .

Key Considerations for Researchers

- Troubleshooting Low Yields : Ensure anhydrous conditions for ethynylation; trace oxygen inhibits Pd catalysts .

- Biological Assay Pitfalls : Use fresh DMSO stocks (<0.1% final concentration) to avoid solvent toxicity in cell-based assays .

- Data Reproducibility : Validate NMR assignments with 2D techniques (HSQC, HMBC) to avoid misidentification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.